molecular formula C25H33N5O B1204905 Ergotaman CAS No. 34612-42-5

Ergotaman

Cat. No. B1204905
CAS RN: 34612-42-5
M. Wt: 419.6 g/mol
InChI Key: UDPQLCFGLBGHDF-IZKMSSHQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ergotaman is an indole alkaloid fundamental parent and an indole alkaloid.

Scientific Research Applications

1. Receptor Activation in the Heart

Ergotamine, a derivative of ergotaman, activates 5-HT4-serotonin receptors and H2-histamine receptors in the human heart. This action leads to positive inotropic effects, indicating potential implications in cardiac function and pharmacology (Jacob et al., 2023).

2. Pharmacological Properties and Vascular Effects

Ergotamine shares structural similarities with neurotransmitters and exerts effects on physiological processes. It is highly potent at 5-HT1B and 5-HT1D antimigraine receptors. Its broad spectrum activity on other monoamine receptors contributes to its effects on the cardiovascular system (Silberstein & McCrory, 2003).

3. Vasopressor Responses in Cardiovascular System

Ergotamine's interaction with α1/2-adrenoceptors and other receptors leads to vasopressor responses. This action is significant in understanding the drug's effects on the cardiovascular system, particularly in terms of its therapeutic and adverse effects (Villamil-Hernández et al., 2013).

4. Effects on the Central Nervous System

Untargeted metabolomics analysis in a mouse model revealed that ergotamine affects key metabolomic pathways in the brain, impacting behavior and physiological functions. This includes dysregulation of neurotransmitters and energy-related metabolites (Reddy et al., 2021).

5. Histamine and Cardiac Arrhythmias

Histamine's modification of cardiac rhythm, derived from ergot, has been a subject of study since the early 20th century. Understanding the arrhythmogenic actions of histamine has implications for cardiac health, particularly in relation to ergot-derived substances like ergotamine (Wolff & Levi, 1986).

properties

CAS RN

34612-42-5

Product Name

Ergotaman

Molecular Formula

C25H33N5O

Molecular Weight

419.6 g/mol

IUPAC Name

(1S,2S,4R)-N-[[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-amine

InChI

InChI=1S/C25H33N5O/c1-28-14-16(10-19-18-4-2-5-20-24(18)17(13-26-20)11-22(19)28)12-27-23-15-30-9-8-29-7-3-6-21(29)25(30)31-23/h2,4-5,10,13,16,21-23,25-27H,3,6-9,11-12,14-15H2,1H3/t16-,21-,22+,23+,25-/m0/s1

InChI Key

UDPQLCFGLBGHDF-IZKMSSHQSA-N

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CN[C@H]5CN6CCN7CCC[C@H]7[C@@H]6O5

SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CNC5CN6CCN7CCCC7C6O5

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CNC5CN6CCN7CCCC7C6O5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergotaman
Reactant of Route 2
Ergotaman
Reactant of Route 3
Ergotaman
Reactant of Route 4
Ergotaman
Reactant of Route 5
Ergotaman
Reactant of Route 6
Ergotaman

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.